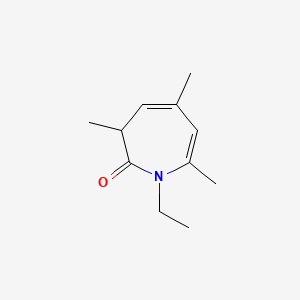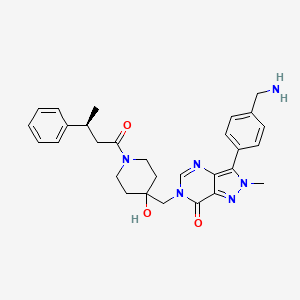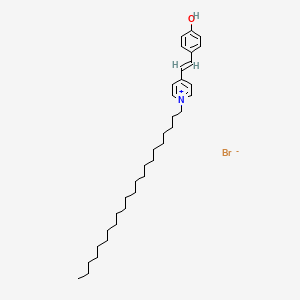
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of esterification and the use of appropriate catalysts and solvents would apply in scaling up the synthesis process.
化学反応の分析
Types of Reactions
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted benzyl derivatives.
科学的研究の応用
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of specialized materials and chemical intermediates.
作用機序
The mechanism of action of 2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms .
類似化合物との比較
Similar Compounds
Tacrine: An anticholinesterase agent used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydro-9H-carbazole derivatives: Known for their selective inhibition of butyrylcholinesterase and potential therapeutic applications in neurodegenerative diseases.
Uniqueness
2,4-Dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific chemical structure, which combines the properties of both 2,4-dichlorobenzyl and 1,2,3,4-tetrahydro-9-acridinecarboxylate moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
728929-60-0 |
|---|---|
分子式 |
C21H17Cl2NO2 |
分子量 |
386.3 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO2/c22-14-10-9-13(17(23)11-14)12-26-21(25)20-15-5-1-3-7-18(15)24-19-8-4-2-6-16(19)20/h1,3,5,7,9-11H,2,4,6,8,12H2 |
InChIキー |
FSVQITHSHJSNCC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)

